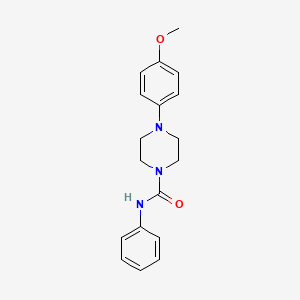![molecular formula C15H22N2O3S B5782806 2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5782806.png)
2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol is a synthetic compound that has been widely used in scientific research. The compound is also known as EHT 1864 and is a potent inhibitor of Rho family GTPases. The compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of EHT 1864 involves the inhibition of Rho family GTPases, which are key regulators of the actin cytoskeleton and cell motility. The compound binds to the switch I and II regions of Rho family GTPases, preventing their activation and downstream signaling. This leads to a decrease in cell migration, proliferation, and survival.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the activity of Rho family GTPases, leading to a decrease in cell migration, proliferation, and survival. The compound has also been shown to have anti-tumor effects in various cancer cell lines, as well as neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using EHT 1864 in lab experiments is its potent inhibitory activity against Rho family GTPases. The compound has been shown to be effective at low concentrations, making it a valuable tool for researchers. However, one limitation of using EHT 1864 is its potential toxicity, which can vary depending on the cell type and experimental conditions used.
未来方向
There are several future directions for research involving EHT 1864. One area of interest is the development of novel therapeutic applications for the compound, particularly in the treatment of cancer and neurological disorders. Another area of interest is the development of more selective inhibitors of Rho family GTPases, which could have fewer off-target effects. Additionally, further research is needed to understand the potential toxicity of EHT 1864 and its effects on different cell types and experimental conditions.
合成方法
The synthesis of 2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol is a complex process that involves several steps. The compound is typically synthesized using a combination of chemical reactions, including the reaction of 2-ethoxy-4-nitrophenol with thionyl chloride, followed by reaction with piperazine and then with ethylene oxide. The final product is purified using various techniques, including column chromatography and recrystallization.
科学研究应用
The compound has been extensively studied for its potential therapeutic applications, including cancer treatment, neurological disorders, and cardiovascular diseases. EHT 1864 has been shown to inhibit the activity of Rho family GTPases, which play a critical role in cell signaling pathways involved in cell migration, proliferation, and survival. The compound has been shown to have anti-tumor effects in various cancer cell lines and has also been shown to improve neurological function in animal models of Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
(3-ethoxy-4-hydroxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-2-20-14-11-12(3-4-13(14)19)15(21)17-7-5-16(6-8-17)9-10-18/h3-4,11,18-19H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLUYVLMKRZVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCN(CC2)CCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxy-4-hydroxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-[(3-fluorobenzoyl)amino]-4-isopropyl-3-thiophenecarboxylate](/img/structure/B5782732.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782735.png)

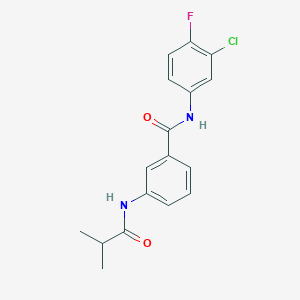
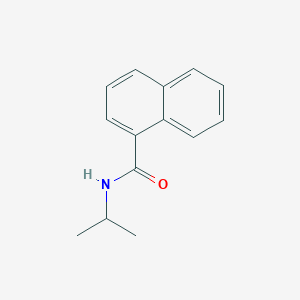
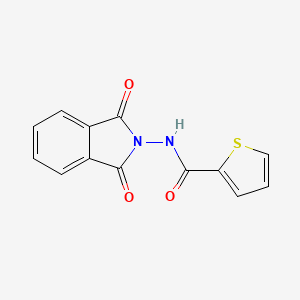
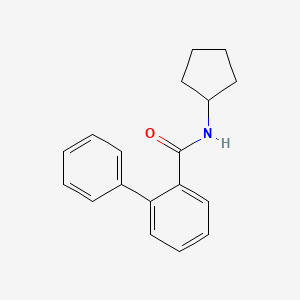
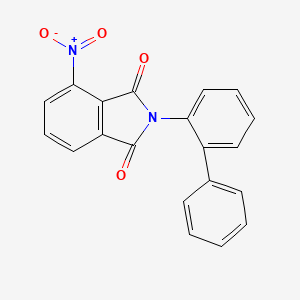
![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5782792.png)


![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-nitrobenzylidene)propanohydrazide](/img/structure/B5782824.png)
